Takinib is a potent and selective inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1). [, , , ] TAK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including inflammation, apoptosis, and cell differentiation. [, , , ] As a research tool, Takinib enables scientists to investigate the specific roles of TAK1 in various biological processes and disease models. [, , , ]
While a detailed molecular structure analysis is not provided in the available abstracts, one study mentions using the cocrystal structure of Takinib bound to TAK1 as a basis for developing a novel TAK1 inhibitor. [] This suggests that the three-dimensional structure of the Takinib-TAK1 complex is known and has been used for structure-based drug design. Additionally, another study refers to defining critical contact sites of the Takinib scaffold within the nucleotide-binding sites of IRAK kinases. [] This information points towards the availability of structural data on Takinib and its interactions with target kinases.
Takinib exerts its effects by selectively inhibiting the kinase activity of TAK1. [, , , ] TAK1 is an upstream kinase in several signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation, immune responses, and cell survival. [, , , , ] By inhibiting TAK1, Takinib disrupts these downstream signaling cascades, leading to various effects depending on the cell type and context. [, , ] For instance, in rheumatoid arthritis synovial fibroblasts, Takinib inhibits the JAK/STAT pathway, leading to decreased inflammation. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6